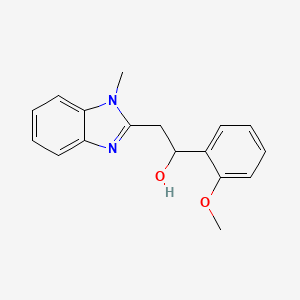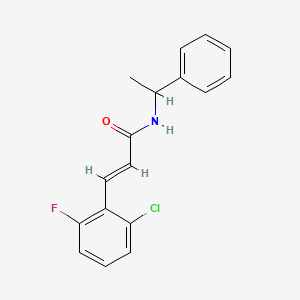
1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol, also known as MBZE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBZE is a benzimidazole derivative, which is a class of compounds that have been shown to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties. In
作用機序
The mechanism of action of 1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol is not fully understood, but it has been suggested that this compound may target multiple cellular pathways that are involved in cancer and viral infections. This compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and reverse transcriptase, which are important targets for anticancer and antiviral drugs, respectively.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of oxidative stress and the modulation of cellular signaling pathways. This compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to DNA damage and cell death. This compound has also been shown to modulate the activity of various signaling pathways, such as the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer.
実験室実験の利点と制限
1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol has several advantages for lab experiments, such as its high solubility in water and its relatively low toxicity. However, this compound has some limitations, such as its low stability in acidic conditions and its limited availability. Therefore, it is important to optimize the experimental conditions for the synthesis and storage of this compound to ensure its stability and reproducibility.
将来の方向性
There are several future directions for the research on 1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol, such as the development of new synthetic methods for the production of this compound and its analogs, the investigation of its potential therapeutic properties against other diseases, and the elucidation of its mechanism of action at the molecular level. Furthermore, the development of new drug delivery systems for this compound may enhance its therapeutic efficacy and reduce its toxicity in vivo. Overall, the research on this compound has the potential to contribute to the development of new therapies for cancer and viral infections.
合成法
The synthesis of 1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol involves the reaction of 2-methoxyphenylboronic acid, 1-methyl-1H-benzimidazole-2-carbaldehyde, and ethanol in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of aryl-aryl bonds. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, the amount of catalyst, and the reaction time.
科学的研究の応用
1-(2-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)ethanol has been studied for its potential therapeutic properties, particularly in the treatment of cancer and viral infections. Several studies have shown that this compound exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are mechanisms that are commonly targeted by anticancer drugs.
This compound has also been studied for its antiviral properties, particularly against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). This compound has been shown to inhibit the replication of HIV and HCV in vitro, and it has been suggested that this compound may be a potential candidate for the development of new antiviral drugs.
特性
IUPAC Name |
1-(2-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-19-14-9-5-4-8-13(14)18-17(19)11-15(20)12-7-3-6-10-16(12)21-2/h3-10,15,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFWSKZGRALFKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CC(C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5426043.png)
![5-[4-(benzyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426048.png)

![N-(2-oxo-2-{[4-(1-piperidinyl)phenyl]amino}ethyl)-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5426056.png)
![methyl 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5426060.png)
![N-[1-({[2-(diethylamino)ethyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B5426067.png)
![7-(3-methyl-2-furoyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5426072.png)
![1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5426074.png)
![N-cyclopentyl-2-methyl-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5426082.png)
![8-(3-methyl-2-buten-1-yl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5426085.png)
![N-cyclohexyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5426088.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5426096.png)
![4-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B5426107.png)
![methyl 2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5426148.png)